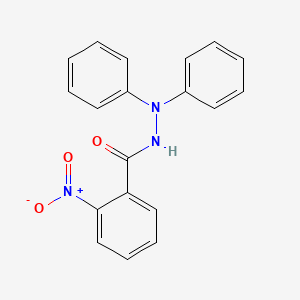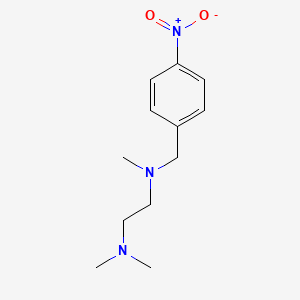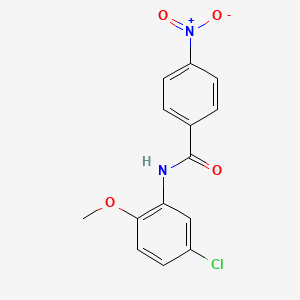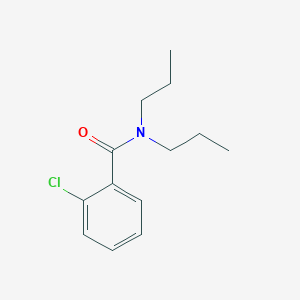
2-chloro-N,N-dipropylbenzamide
Übersicht
Beschreibung
“2-chloro-N,N-dipropylbenzamide” is a chemical compound . It is also known as “4-Chloro-N,N-di-n-propylbenzamide” and has a CAS number of 2447-87-2 .
Synthesis Analysis
The synthesis of “2-chloro-N,N-dipropylbenzamide” or similar compounds has been reported in various studies . For instance, a study reported the synthesis of a boronic acid derivative, which was obtained by a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
Molecular Structure Analysis
The molecular structure of “2-chloro-N,N-dipropylbenzamide” has been studied using various methods . The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .
Chemical Reactions Analysis
While there is limited information available on the specific chemical reactions of “2-chloro-N,N-dipropylbenzamide”, it is known that benzamide derivatives, which this compound is a part of, are used in various chemical reactions and have versatile medicinal properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N,N-dipropylbenzamide” include a molecular weight of 239.74 . It is stored at a temperature of 28 C . More detailed properties such as density, melting point, boiling point, etc., are not available in the retrieved resources .
Wissenschaftliche Forschungsanwendungen
Electrochemical Reactions
A study by Grimshaw and Mannus (1977) explored the electrochemical reactions involving 2-chloro-N,N-dipropylbenzamide. They found that the aryl radical formed by the reductive cleavage of the carbon-chlorine bond in this compound undergoes exclusive capture by the neighbouring N-phenyl group. This leads to the formation of N-phenylphenanthridone and biphenyl-2-carboxanilide, highlighting a unique pathway in organic electrochemical reactions (Grimshaw & Mannus, 1977).
Structural Analysis
Galal et al. (2018) investigated the structure and absolute configuration of certain benzamide derivatives, which are structurally similar to 2-chloro-N,N-dipropylbenzamide. Their research involved studying the effects of introducing various groups adjacent to the amide group. Using techniques like NMR and X-ray crystallography, they elucidated the 3D configurations of these compounds, contributing to a better understanding of their chemical properties (Galal et al., 2018).
Antifungal Activity
Xiang Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide, a close relative of 2-chloro-N,N-dipropylbenzamide, and evaluated its antifungal activity. The compound showed promising inhibitory effects on mycelia of various fungi, demonstrating its potential for developing new plant pathogenic fungicides (Xiang Wen-liang, 2011).
Protective Netting Applications
Research by Grothaus et al. (1974) explored the use of certain benzamide derivatives, similar to 2-chloro-N,N-dipropylbenzamide, as space repellents on wide-mesh netting for protection against mosquito vectors. These compounds showed extended protection times and were considered promising for nonchemical control research (Grothaus et al., 1974).
Chemical and Biological Interactions
Kapetanovic et al. (2012) studied 2-chloro-5-nitro-N-phenylbenzamide (GW9662), a compound similar to 2-chloro-N,N-dipropylbenzamide. Their research focused on its bacterial mutagenicity and pharmacokinetic profile in animals, contributing to the understanding of its biological interactions and potential as a cancer chemopreventive agent (Kapetanovic et al., 2012).
Molar Refraction and Polarizability Studies
Sawale et al. (2016) conducted studies on the molar refraction and polarizability of a benzamide derivative, providing insights into its chemical properties that could be relevant to similar compounds like 2-chloro-N,N-dipropylbenzamide (Sawale et al., 2016).
Anticancer Agent Development
Tang et al. (2017) worked on optimizing niclosamide derivatives, including chloro-substituted benzamides, for potential use as anticancer agents. This research contributes to the understanding of the therapeutic potential of benzamide derivatives (Tang et al., 2017).
Pesticide Biochemistry
Lambert and Böger (1983) discussed the modes of action of diphenyl ethers, including m-phenoxybenzamide types, on carotenogenesis. Their research provided insights into the impact of these compounds on plant biochemistry, relevant to the broader study of benzamide derivatives (Lambert & Böger, 1983).
Synthesis of Heterocycles
Tsvelikhovsky and Buchwald (2010) developed a method for the synthesis of various heterocyclic compounds from 2-chloroaniline derivatives, contributing to the broader understanding of chemical reactions involving chlorobenzamides (Tsvelikhovsky & Buchwald, 2010).
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-2’,6’-dimethylacetanilide”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area . Similar precautions may apply to “2-chloro-N,N-dipropylbenzamide”.
Eigenschaften
IUPAC Name |
2-chloro-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEHYKOHRTUEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dipropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



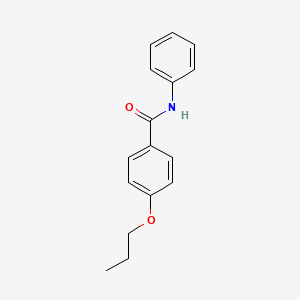
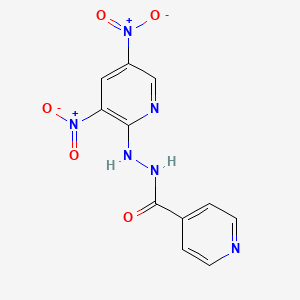
![7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)
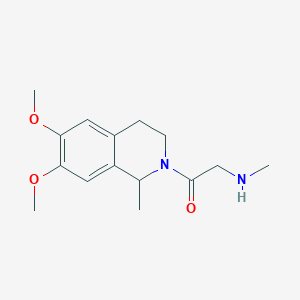
![2-{[3-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-3-yl]carbonyl}-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3844115.png)
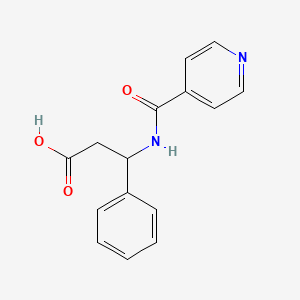
![trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate](/img/structure/B3844128.png)
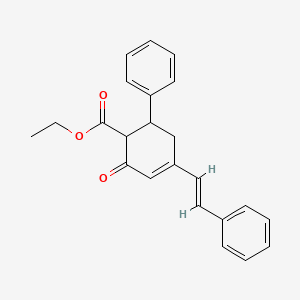
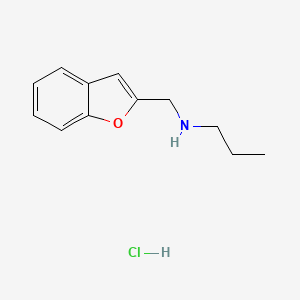
![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)
![1-{4-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844166.png)
